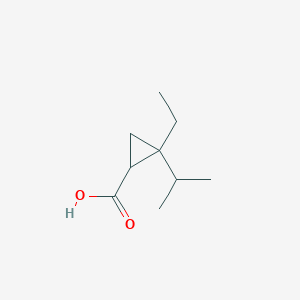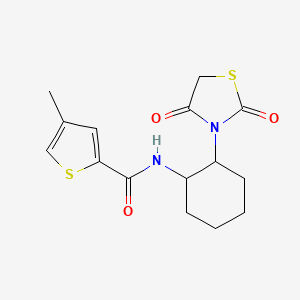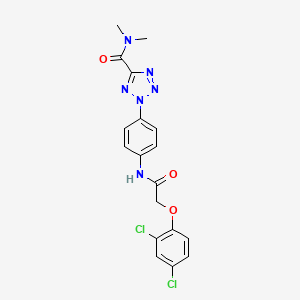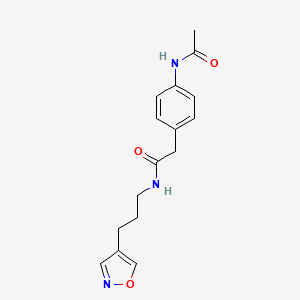![molecular formula C19H24N4O B2634255 N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1424479-70-8](/img/structure/B2634255.png)
N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is commonly referred to as CPP-115 and is a potent inhibitor of the enzyme, GABA aminotransferase (GABA-AT).
Mecanismo De Acción
CPP-115 is a potent inhibitor of N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, which is an enzyme that catalyzes the degradation of the neurotransmitter, GABA. By inhibiting N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, CPP-115 increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased neurotransmission results in the modulation of various physiological processes, including the regulation of neuronal excitability and the modulation of anxiety and stress responses.
Biochemical and physiological effects:
The biochemical and physiological effects of CPP-115 are primarily mediated through the modulation of GABAergic neurotransmission. CPP-115 has been shown to increase the levels of GABA in the brain, leading to increased inhibitory neurotransmission. This increased neurotransmission has been associated with a range of physiological effects, including the modulation of anxiety and stress responses, the regulation of neuronal excitability, and the modulation of seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP-115 has several advantages for use in lab experiments, including its high potency and selectivity for N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research involving CPP-115. One area of interest is the development of CPP-115 analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of CPP-115 in the treatment of neurological disorders, including epilepsy, anxiety, and depression. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of CPP-115 on brain function and behavior.
Métodos De Síntesis
CPP-115 is synthesized through a multi-step process that involves the reaction of several reagents. The starting material for the synthesis is 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-amino-2-(propylamino)benzonitrile to obtain the desired intermediate. This intermediate is then reacted with sodium cyanide to form the final product, CPP-115.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CPP-115 has been investigated as a potential drug candidate for the treatment of epilepsy, anxiety, and other neurological disorders. In pharmacology, CPP-115 has been used to study the role of N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition in the modulation of GABAergic neurotransmission. In neuroscience, CPP-115 has been used to investigate the effects of N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide inhibition on brain function and behavior.
Propiedades
IUPAC Name |
N-[5-cyano-2-(propylamino)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-9-21-17-6-5-15(14-20)13-18(17)22-19(24)16-7-11-23(10-4-2)12-8-16/h2,5-6,13,16,21H,3,7-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMYRXBTLXGNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C#N)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-cyano-2-(propylamino)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2634175.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide](/img/structure/B2634177.png)

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2634182.png)
![1-(4-Chlorophenyl)-3-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridazin-4-one](/img/structure/B2634184.png)

![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2634190.png)
![4-ethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2634191.png)

![7-((2,5-dimethylbenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634193.png)
![N-(3-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2634194.png)
